molecular formula C21H20N4O2 B2473804 N-[(naphthalen-1-yl)methyl]-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide CAS No. 2320537-86-6

N-[(naphthalen-1-yl)methyl]-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide

Cat. No.: B2473804
CAS No.: 2320537-86-6
M. Wt: 360.417
InChI Key: CZSOSMHCXCZILJ-UHFFFAOYSA-N
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Description

N-[(naphthalen-1-yl)methyl]-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalene ring, a pyridine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(naphthalen-1-yl)methyl]-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of naphthalene-1-carboxaldehyde with piperazine to form an intermediate, which is then reacted with pyridine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are also implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(naphthalen-1-yl)methyl]-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the naphthalene and pyridine rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N-[(naphthalen-1-yl)methyl]-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(naphthalen-1-yl)methyl]-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(naphthalen-1-yl)methyl]-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide stands out due to its unique combination of rings and functional groups, which contribute to its diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c26-20-15-24(11-12-25(20)18-8-4-10-22-14-18)21(27)23-13-17-7-3-6-16-5-1-2-9-19(16)17/h1-10,14H,11-13,15H2,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSOSMHCXCZILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)NCC2=CC=CC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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